
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors in the body . The styrylsulfonyl group attached to the piperazine ring could potentially enhance the compound’s biological activity .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic compound with nitrogen atoms. It also has a styrylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives are known to undergo various chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar nitrogen atoms .Applications De Recherche Scientifique
Antibacterial Activity
Research on compounds structurally related to (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has shown promising antibacterial activity. A study described the synthesis of a series of tetracyclic quinolone antibacterials, highlighting compounds with potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the replacement of the piperazinyl nitrogen atom by different groups, have shown to influence their antibacterial efficacy significantly (Taguchi et al., 1992; Jinbo et al., 1993).
Antimicrobial and Anticancer Properties
Further exploration into the chemical family of (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has led to the discovery of compounds with notable antimicrobial activities. Novel sulfone-linked bis heterocycles have demonstrated pronounced activity, suggesting potential in combating microbial infections (Padmavathi et al., 2008). Additionally, derivatives synthesized from this chemical structure have shown significant antiproliferative effects against human cancer cell lines, indicating a promising avenue for anticancer agent development (Mallesha et al., 2012).
Antituberculosis and Anticancer Activities
Novel fluoroquinolones derived from this chemical backbone, designed and synthesized with specific modifications, have exhibited in vivo activity against Mycobacterium tuberculosis, showcasing potential for tuberculosis treatment. The structural adjustments, such as substituents at the piperazine 4th position, have been crucial in enhancing their therapeutic profiles (Shindikar & Viswanathan, 2005). Moreover, the design of 4-aminoquinoline derivatives using a hybrid pharmacophore approach has led to compounds with heightened anticancer activities, highlighting the versatility of this chemical framework in addressing various malignancies (Solomon et al., 2019).
Serotonin Receptor Ligands
The structural adaptability of compounds within the (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline framework has also been explored for potential neurological applications. Certain piperazinyl derivatives have been identified with high binding affinities for the 5-HT(6) serotonin receptor, demonstrating the therapeutic potential of these compounds in neurological disorders and contributing to the understanding of serotonin receptor modulation (Park et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-18-8-4-5-9-19(18)21-22-20/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDMOZOSMESIK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

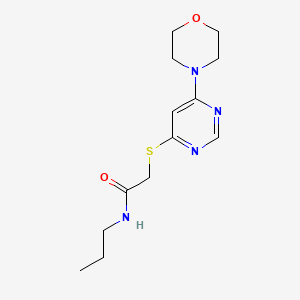
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
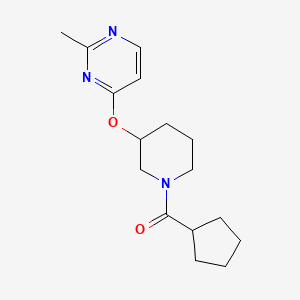
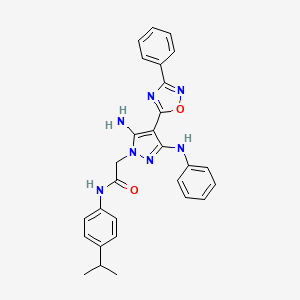
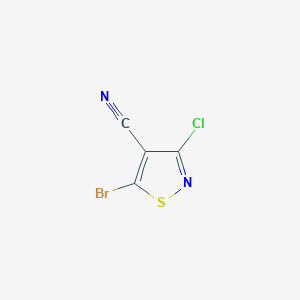

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
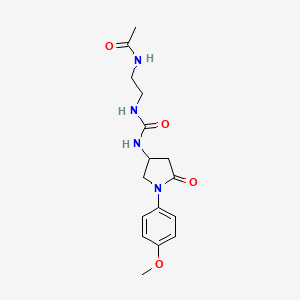
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
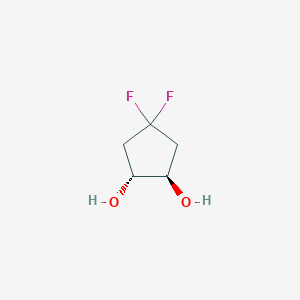
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)